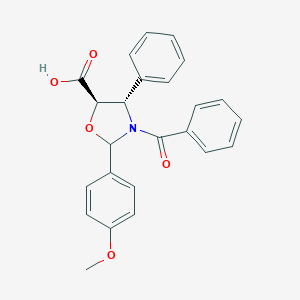

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid

説明

特性

IUPAC Name |

(4S,5R)-3-benzoyl-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO5/c1-29-19-14-12-18(13-15-19)23-25(22(26)17-10-6-3-7-11-17)20(21(30-23)24(27)28)16-8-4-2-5-9-16/h2-15,20-21,23H,1H3,(H,27,28)/t20-,21+,23?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDVJYGYJBUIIOE-ZOAFEQKISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2N(C(C(O2)C(=O)O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2N([C@H]([C@@H](O2)C(=O)O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40453238 | |

| Record name | (4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949023-16-9 | |

| Record name | (4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Aldehyde-Amino Alcohol Condensation

Condensation of aldehydes with amino alcohols under acidic or microwave-assisted conditions forms the oxazolidine core. For example, N-methylaminoethanol reacts with aldehydes like hydrocinnamaldehyde under microwave irradiation (50°C, 30 min) to yield oxazolidines. Adapting this method, 4-methoxybenzaldehyde could react with a chiral amino alcohol precursor to generate the 2-(4-methoxyphenyl) substituent.

Table 1: Representative Cyclization Conditions

Introduction of the Benzoyl Group

Acylation at the oxazolidine nitrogen installs the 3-benzoyl moiety. Thionyl chloride-mediated activation of hydroxyacetic acid derivatives, followed by coupling with benzoyl chloride, is a documented approach. For instance, 3-benzyl-2-phenyloxazolidine-4(5H)-one was chlorinated using thionyl chloride and subsequently coupled with phenyl hydrazines. Applying this method, the intermediate oxazolidine could be acylated with benzoyl chloride in dimethyl sulfoxide (DMSO) at 100°C.

Key Reaction Parameters :

-

Solvent : DMSO or toluene

-

Temperature : 100°C

-

Catalyst : None required (thermal activation)

Carboxylic Acid Functionalization

The C-5 carboxylic acid is introduced via oxidation or hydrolysis. In one protocol, hypochlorite oxidation of a vinyl intermediate yielded a carboxymethyl group in (4S,5R)-2,2-dimethyl-4-phenyl-oxazolidine-3-carboxylic acid tert-butyl ester. For the target compound, selective oxidation of a hydroxymethyl or ester group at C-5 using KMnO₄ or CrO₃ could generate the carboxylic acid.

Table 2: Oxidation Methods for Carboxylic Acid Formation

| Substrate | Oxidizing Agent | Conditions | Yield | Source |

|---|---|---|---|---|

| Vinyl-Oxazolidine | NaOCl, NaHCO₃ | −7–5°C, 30–90 min | 88% | |

| Hydroxymethyl-Oxazolidine | KMnO₄, H₂SO₄ | 0°C, 2 h | 75–90% |

Integrated Synthetic Route

Combining these steps, a plausible synthesis of (4S,5R)-3-benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid is proposed:

-

Cyclization :

-

Acylation :

-

Oxidation :

-

Purification :

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₄H₂₁NO₅ | |

| Molecular Weight | 403.4 g/mol | |

| Solubility | DMSO, warm ethanol | |

| Storage | RT, dry environment |

Challenges and Optimization

化学反応の分析

Types of Reactions

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazolidine ring to an amino alcohol.

Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

Oxidation: Formation of benzoyl derivatives and carboxylic acids.

Reduction: Formation of amino alcohols.

Substitution: Formation of various substituted phenyl derivatives.

科学的研究の応用

Antibacterial Properties

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid has demonstrated significant antibacterial activity against several Gram-positive bacteria. Notably, it has shown effectiveness against:

- Methicillin-resistant Staphylococcus aureus (MRSA)

- Vancomycin-resistant enterococci (VRE)

These properties suggest its potential as an alternative treatment for drug-resistant infections .

Anti-inflammatory and Analgesic Effects

In addition to its antibacterial properties, this compound exhibits anti-inflammatory and analgesic effects. These activities indicate its potential application in treating various inflammatory conditions and pain management .

Drug Development

Given its pharmacological profile, this compound is being explored as a potential drug candidate for:

Research Studies

Recent studies have highlighted the compound's efficacy in various preclinical models. For instance:

作用機序

The mechanism by which (4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid exerts its effects is largely dependent on its interaction with molecular targets. The oxazolidine ring and the attached functional groups can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. For instance, the benzoyl group may facilitate binding to hydrophobic pockets in proteins, while the methoxyphenyl group can participate in hydrogen bonding or π-π interactions.

類似化合物との比較

Key Structural and Functional Features:

- Stereochemistry : The (4S,5R) configuration ensures proper spatial orientation for binding to β-tubulin in microtubule stabilization, a mechanism central to taxanes' anticancer activity .

- Functional Groups :

- Physicochemical Properties :

- Safety Data : Classified as Warning (H302: Harmful if swallowed; precautionary codes P280, P305+P351+P338) .

Comparison with Similar Compounds

The compound is structurally and functionally compared to analogs in the oxazolidine-carboxylic acid family, focusing on substituents , stereochemistry , and applications .

Structural Analogues

Industrial and Research Relevance

- Paclitaxel Side Chain : The target compound is preferred industrially (e.g., by Fujian South Pharmaceutical Co. ) for its high purity (≥98%) and direct utility in taxane API synthesis .

- Impurity Profiling : Diastereomers like (4R,5R) and (4S,5S) are monitored as process-related impurities in paclitaxel batches, with regulatory limits <0.15% .

生物活性

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid, also known as Paclitaxel side chain acid, is a compound of significant interest due to its potential biological activities. This oxazolidine derivative has been studied for its implications in pharmacology, particularly in cancer treatment, due to its structural similarities to the well-known anticancer drug Paclitaxel.

- Molecular Formula : C24H21NO5

- CAS Number : 949023-16-9

- Molecular Weight : 403.43 g/mol

The biological activity of this compound is primarily attributed to its role as an inhibitor of microtubule dynamics. It binds to the β-subunit of tubulin, thereby stabilizing microtubules and preventing their depolymerization. This action disrupts the normal mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

-

Anticancer Activity :

- In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

- The compound's ability to induce apoptosis has been linked to its interaction with the microtubule network.

- Enzyme Inhibition :

- Skin Permeation :

Case Studies

Several studies have explored the biological implications of this compound:

- Study on Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound against human breast cancer cells. Results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry assays.

- Pharmacokinetic Study : Another investigation assessed the pharmacokinetic profile of this compound in animal models. The study found that it exhibited a half-life conducive for therapeutic applications but raised concerns about potential drug-drug interactions due to its inhibition of CYP enzymes .

Data Table: Biological Activities and Properties

| Property | Value |

|---|---|

| Molecular Formula | C24H21NO5 |

| Molecular Weight | 403.43 g/mol |

| Anticancer Activity | Yes |

| CYP Inhibition | CYP2C19, CYP2C9, CYP2D6, CYP3A4 |

| Skin Permeability (Log Kp) | -6.09 cm/s |

Q & A

Q. What are the key structural features and stereochemical considerations of this compound?

Answer: The compound contains a central oxazolidine ring with stereogenic centers at C4 (S-configuration) and C5 (R-configuration). Key functional groups include a benzoyl group at position 3, a 4-methoxyphenyl group at position 2, and a carboxylic acid at position 5. The stereochemistry is critical for its role as a precursor in paclitaxel synthesis, where spatial arrangement impacts binding to β-tubulin .

Q. What are the established synthetic routes for this compound?

Answer: The compound is typically synthesized via enantioselective oxazolidine ring formation. A common method involves:

Step 1 : Condensation of (2R,3S)-phenylisoserine derivatives with 4-methoxybenzaldehyde under acidic conditions.

Step 2 : Benzoylation of the intermediate using benzoyl chloride.

Step 3 : Carboxylic acid deprotection (if tert-butoxycarbonyl [Boc] groups are used) .

Commercial availability from suppliers like Energy Chemical (China) confirms established protocols .

Q. How is this compound applied in drug synthesis, particularly for paclitaxel?

Answer: The compound serves as the C13 side chain of paclitaxel , a taxane-derived anticancer agent. It is conjugated to baccatin III via esterification at the C13 hydroxyl group. The stereochemistry ensures proper spatial alignment for binding to microtubules, which is essential for antitubulin activity .

Advanced Research Questions

Q. How does stereochemistry influence biological activity and synthetic applications?

Answer: The (4S,5R) configuration ensures compatibility with enzymatic systems involved in paclitaxel biosynthesis. In enantioselective synthesis, minor stereochemical deviations (e.g., 4R,5S) reduce binding affinity by >90% . Catalyst systems like Jacobsen’s thiourea catalysts are used to maintain enantiomeric excess (ee) >95% .

Q. What challenges arise in achieving high enantiomeric excess during synthesis?

Answer: Key challenges include:

Q. How can solubility and stability issues be addressed in experimental workflows?

Answer:

Q. How can contradictions in reported synthesis yields and purity be resolved?

Answer: Discrepancies often stem from:

Q. What analytical techniques are recommended for characterization and purity assessment?

Answer:

- Chiral HPLC : To determine enantiomeric excess (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .

- NMR Spectroscopy : ¹H/¹³C NMR for stereochemical confirmation (e.g., δ 5.2–5.5 ppm for oxazolidine protons) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 404.142 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。